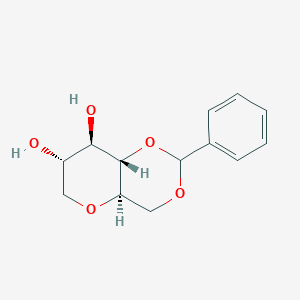

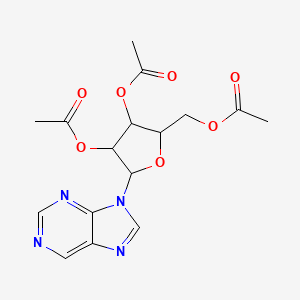

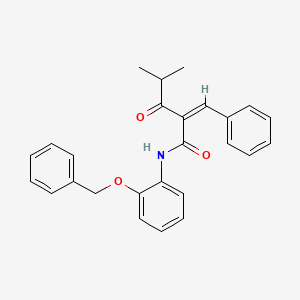

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate" is a chemically synthesized compound. This type of compound often plays a role in the synthesis of biologically active compounds or as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of similar tert-butyl oxazolidine derivatives typically involves multiple steps, starting from basic amino acids or their derivatives. For example, Studer et al. (1995) describe the synthesis of a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, using L-alanine and other reagents (Studer, Hintermann, & Seebach, 1995). These processes often involve steps like acylation, reduction, and enantioselective synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl oxazolidine derivatives is characterized by X-ray diffraction studies. Sanjeevarayappa et al. (2015) performed such an analysis on a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealing detailed insights into the compound's crystal system and molecular geometry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

Tert-butyl oxazolidine derivatives are often used as intermediates in various chemical reactions. For example, Zhao et al. (2017) describe the use of a tert-butyl oxazolidine derivative in the synthesis of biologically active compounds (Zhao, Guo, Lan, & Xu, 2017). These compounds can participate in reactions like nucleophilic substitution, oxidation, and reduction.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are typically determined through experimental analyses like X-ray diffraction, as shown in studies by Sanjeevarayappa et al. (2015) (Sanjeevarayappa et al., 2015).

科学的研究の応用

Synthesis and Biological Activity

- Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is used in the synthesis of biologically active compounds. For example, a variant of this compound was used in the synthesis of D-ribo-phytosphingosine, involving a high-yield process with microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).

- This compound or its derivatives have been used to create functionalized amino acid derivatives with potential as anticancer agents. For instance, specific derivatives showed significant cytotoxicity against human cancer cell lines, such as ovarian and oral cancers (Kumar et al., 2009).

Chemical Synthesis and Applications

- The compound plays a role in the efficient synthesis of other chemically significant molecules. One study details its application in the preparation of various enantiomerically pure compounds, highlighting its versatility in organic synthesis (Studer et al., 1995).

- It serves as a key intermediate in the synthesis of biotin, a crucial vitamin involved in metabolic processes. The synthesis process includes several steps such as esterification, Boc protection, and Corey-Fuchs reaction, demonstrating the compound's utility in complex organic syntheses (Liang et al., 2016).

Conformational Studies

- This chemical is also relevant in conformational studies of organic molecules. For example, a derivative was used to examine the molecular structure and hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability (Kolter et al., 1996).

Enantioselective Synthesis

- It has been utilized in the enantioselective synthesis of pharmaceutical compounds, demonstrating its importance in creating drugs with specific chirality for improved efficacy (Davies et al., 2004).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Without specific information, it’s hard to predict the exact hazards.

将来の方向性

The future directions would depend on the specific applications and research surrounding this compound.

特性

IUPAC Name |

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/t22?,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUQQFNFRTUSM-OZAIVSQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433706 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)